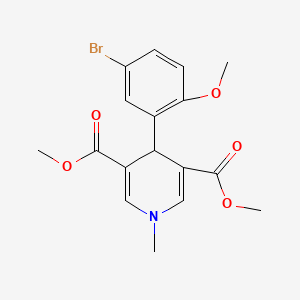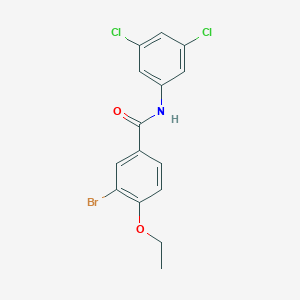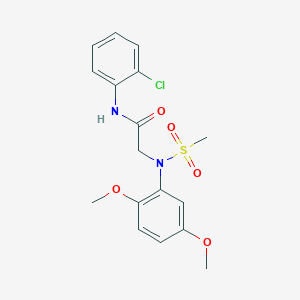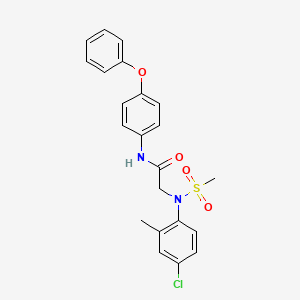![molecular formula C22H21N5O3 B3674822 5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B3674822.png)
5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Descripción general
Descripción
5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a quinazoline moiety, and a pyrimidine ring, making it a subject of study in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves multiple steps, including the formation of the quinazoline and pyrimidine rings, followed by their coupling. Common reagents used in these synthetic routes include dimethyl carbonate (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), and palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions often involve the use of ethanol (EtOH) as a solvent and sodium bicarbonate (NaHCO₃) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Ethanol (EtOH), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions could produce various pyrimidine analogs.
Aplicaciones Científicas De Investigación
5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
- 5-Benzyl-2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol
Uniqueness
5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol stands out due to its unique combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Propiedades
IUPAC Name |
5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-30-15-9-10-18-16(12-15)13(2)23-21(24-18)27-22-25-19(28)17(20(29)26-22)11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H3,23,24,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCPDSRGWDVDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3674743.png)

![N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3674766.png)

![N-[(4-BROMOPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B3674771.png)


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3674801.png)




![2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3674828.png)
